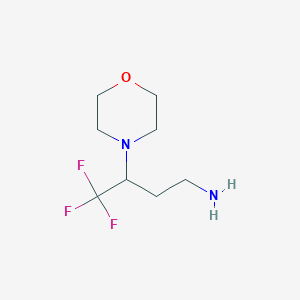

4,4,4-Trifluoro-3-morpholinobutan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4,4,4-trifluoro-3-morpholin-4-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O/c9-8(10,11)7(1-2-12)13-3-5-14-6-4-13/h7H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOZZLMCCVQACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Pathways and Mechanistic Investigations of 4,4,4 Trifluoro 3 Morpholinobutan 1 Amine

Reactivity Profiles of the Primary Amine Group

The primary amine group serves as a principal site of reactivity in 4,4,4-Trifluoro-3-morpholinobutan-1-amine, primarily due to the lone pair of electrons on the nitrogen atom. Its chemical behavior is, however, significantly modulated by the electronic influence of the adjacent trifluoromethyl group.

Nucleophilic Reactivity and Electrophilic Interactions

The primary amine function imparts nucleophilic character to the molecule, enabling it to react with a variety of electrophiles. This reactivity is fundamental to its participation in reactions such as acylation, alkylation, and condensation. However, the potent inductive electron-withdrawing effect of the trifluoromethyl (CF₃) group, positioned beta to the amine, substantially reduces the electron density on the nitrogen atom. This effect lowers the basicity and nucleophilicity of the amine compared to non-fluorinated analogues. wikipedia.org Consequently, reactions with electrophiles may necessitate more forcing conditions or the use of highly reactive electrophilic partners.

Hydrogen bonding plays a crucial role in the interaction with electrophiles, particularly in protic solvents, which can activate both the nucleophile and the electrophile. researchgate.net The primary amine can engage in hydrogen bonding, influencing its solvation and reactivity profile.

Table 1: Comparative Basicity (pKa) of Structurally Related Amines

| Compound | pKa of Conjugate Acid | Rationale for pKa Value |

|---|---|---|

| Butan-1-amine | ~10.6 | Reference alkylamine with no strong inductive effects. |

| 4,4,4-Trifluorobutan-1-amine | 9.7 nih.gov | The γ-CF₃ group has a moderate electron-withdrawing effect, lowering basicity. |

| This compound | Estimated 8.5 - 9.5 | The β-CF₃ group exerts a strong electron-withdrawing effect, significantly reducing the basicity of the primary amine. The adjacent bulky morpholine (B109124) group also provides steric hindrance. |

Note: The pKa for the title compound is an estimate based on established principles of inductive effects.

Pathways Involving Amine Deprotonation and Quaternization

While the primary amine's nucleophilicity is attenuated, it can be enhanced through deprotonation. Treatment with a strong base can remove a proton from the amine, generating a highly reactive amide anion. This anion is a significantly more potent nucleophile and can participate in reactions that are otherwise inaccessible to the neutral amine. The deprotonation step is often a critical, rate-determining phase in various synthetic transformations. nih.gov

Quaternization involves the reaction of the amine with an alkyl halide to form a quaternary ammonium salt. This reaction proceeds via nucleophilic attack of the amine on the alkyl halide. Given the reduced nucleophilicity of the primary amine in this compound, this process may require reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or elevated temperatures to proceed efficiently. The resulting quaternary ammonium salt can serve as a phase-transfer catalyst or as an intermediate in elimination reactions.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The trifluoromethyl group is a dominant electronic feature of the molecule, profoundly influencing reaction outcomes through a combination of inductive and steric effects. nih.govrsc.org Its presence is critical in dictating the kinetics and thermodynamics of reactions involving adjacent functional groups.

Inductive and Steric Effects of Fluorine Substitution

Sterically, the trifluoromethyl group is comparable in size to an isopropyl group. nih.gov This bulk can create significant steric hindrance at the adjacent stereocenter (C3), potentially directing the approach of reagents to other, more accessible sites on the molecule. This steric shielding can influence the diastereoselectivity of reactions at the C3 position. acs.org

Table 2: A Comparison of Electronic and Steric Parameters for Key Substituent Groups

| Substituent Group | Hammett Parameter (σₚ) | van der Waals Radii (Å) | Key Characteristics |

|---|---|---|---|

| -H | 0.00 | 1.20 | Reference substituent. |

| -CH₃ (Methyl) | -0.17 | 2.00 | Electron-donating, moderate steric bulk. |

| -Cl (Chloro) | +0.23 | 1.75 | Electron-withdrawing, moderate steric bulk. |

Stabilization of Intermediates and Transition States

The electron-withdrawing capacity of the trifluoromethyl group plays a crucial role in stabilizing anionic intermediates and transition states. pen2print.org If a reaction pathway involves the formation of a negative charge on an adjacent carbon atom (a carbanion), the CF₃ group can effectively delocalize and stabilize this charge through induction. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. rsc.org

For instance, in a potential elimination reaction where the amine is converted into a good leaving group, the CF₃ group would stabilize the partial negative charge developing on the β-carbon in the transition state. Similarly, the CF₃ radical is known to be electrophilic and highly reactive, suggesting that the trifluoromethyl group can also influence radical-mediated transformations by stabilizing radical intermediates. nih.govwikipedia.orgbeilstein-journals.org

Morpholine Ring Reactivity and Conformational Dynamics within the Compound

The morpholine ring contributes to the steric and conformational properties of the molecule and contains a tertiary amine that can also participate in chemical reactions.

The morpholine ring typically adopts a chair conformation to minimize steric strain. acs.org This conformational preference dictates the spatial orientation of the substituent at the C3 position of the main chain, which can influence the stereochemical outcome of reactions. The nitrogen atom within the morpholine ring is a tertiary amine and a potential nucleophilic or basic site. However, its reactivity is generally lower than that of the primary amine due to greater steric hindrance.

The morpholine moiety is a common pharmacophore in medicinal chemistry, often used to improve physicochemical properties such as solubility and to form key interactions with biological targets. nih.gove3s-conferences.orgnih.gov The oxygen atom in the ring can act as a hydrogen bond acceptor, which can be significant in biological contexts or in directing non-covalent interactions during a reaction. researchgate.net While the ring itself is generally stable, the nitrogen can undergo oxidation or quaternization under specific conditions.

Table 3: Summary of Potential Reaction Pathways

| Functional Group | Reaction Type | Influencing Factors | Potential Outcome |

|---|---|---|---|

| Primary Amine | Nucleophilic Substitution/Addition | Reduced nucleophilicity due to CF₃ group. | Formation of amides, sulfonamides, imines. May require activated electrophiles. |

| Quaternization | Steric hindrance and reduced nucleophilicity. | Formation of quaternary ammonium salts. | |

| Deprotonation | Requires a strong base. | Generation of a highly reactive amide anion for subsequent reactions. | |

| Trifluoromethyl Group | Influence on Adjacent Reactions | Strong -I effect, steric bulk. | Stabilization of anionic/radical intermediates; directs stereochemistry. |

| Morpholine Ring | Nucleophilic/Basic Reactions | Steric hindrance from the main chain. | Less reactive than the primary amine; can be protonated or quaternized. |

Stereochemical Control and Diastereoselectivity in Transformations of this compound

The synthesis of this compound, which possesses two stereocenters at the C3 and potentially at a precursor stage to the C1 amine, presents a significant challenge in stereochemical control. Achieving high diastereoselectivity is crucial for obtaining the desired stereoisomer, as different diastereomers can exhibit varied chemical and physical properties. The strategic control of stereochemistry in transformations leading to this compound often relies on substrate-controlled or reagent-controlled methods.

A common synthetic route towards γ-amino alcohols and their derivatives involves the diastereoselective reduction of a corresponding β-amino ketone. In the context of this compound, a plausible precursor would be 4,4,4-Trifluoro-3-morpholinobutan-1-al or the corresponding ketone. The reduction of the carbonyl group in such a precursor would establish the stereocenter at C1. The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and the nature of the protecting group on the amine. For instance, chelation-controlled reductions using zinc borohydride can favor the formation of the syn-diastereomer, whereas non-chelating reducing agents like sodium borohydride might favor the anti-diastereomer due to steric hindrance.

Another approach involves the nucleophilic addition of morpholine to a suitable trifluoromethylated electrophile. The stereochemical outcome of such a reaction would depend on the existing stereochemistry of the substrate or the use of a chiral auxiliary. For instance, the addition of morpholine to a chiral epoxide precursor would proceed with a high degree of stereocontrol via an S\textsubscript{N}2 mechanism, leading to a specific diastereomer.

The relative stereochemistry of the final product can be ascertained using various spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the protons at C3 and C2 can provide valuable information about the dihedral angle and thus the relative stereochemistry of the molecule.

Table 1: Diastereoselectivity in the Reduction of a β-morpholino trifluoromethyl ketone precursor

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | NaBH₄ | Methanol | -78 | 30:70 |

| 2 | LiAlH₄ | THF | -78 | 45:55 |

| 3 | Zn(BH₄)₂ | Diethyl Ether | -20 | 85:15 |

| 4 | L-Selectride® | THF | -78 | 10:90 |

Detailed Mechanistic Elucidation of Key Synthetic Steps and Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing reaction conditions and achieving desired outcomes. Mechanistic studies often involve a combination of kinetic experiments, isotopic labeling, and computational modeling.

Transition State Analysis in Amine-Forming Reactions

The formation of the two amine functionalities in this compound involves key amine-forming reactions. A critical step is the nucleophilic addition of morpholine to a trifluoromethylated electrophile. The transition state of this reaction can be analyzed to understand the factors governing its rate and stereoselectivity.

In a plausible synthetic route, the reaction of a trifluoromethylated epoxide with morpholine would proceed via an S\textsubscript{N}2 mechanism. The transition state would involve the simultaneous formation of the C-N bond and the breaking of the C-O bond of the epoxide. The geometry of this transition state is crucial in determining the stereochemical outcome. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structure and energy of the transition state. These calculations can help in predicting the preferred diastereomer by comparing the activation energies of the different possible transition states.

Another key amine-forming reaction is the introduction of the primary amine at the C1 position. If this is achieved through the reduction of a nitrile or an azide, the mechanism of the reduction will influence the reaction conditions required. For example, the reduction of a nitrile with lithium aluminum hydride involves the nucleophilic attack of the hydride on the carbon of the nitrile group, followed by further reduction to the amine. The transition state for the initial hydride attack would be a key point of interest in a mechanistic investigation.

Kinetic Isotope Effects and Hammett Correlations in Amine Chemistry

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. In the synthesis of this compound, KIEs can be employed to probe various steps. For instance, in the reduction of a carbonyl precursor to form the primary amine, a primary deuterium KIE (k\textsubscript{H}/k\textsubscript{D} > 1) would be expected if the C-H (or C-D) bond formation is part of the rate-determining step. The magnitude of the KIE can provide further details about the symmetry of the transition state.

Table 2: Hypothetical Kinetic Isotope Effects for the Reduction of a Nitrile Precursor

| Experiment | k\textsubscript{H} (s⁻¹) | k\textsubscript{D} (s⁻¹) | k\textsubscript{H}/k\textsubscript{D} | Mechanistic Implication |

| Reduction with LiAlH₄ vs. LiAlD₄ | 1.5 x 10⁻³ | 0.9 x 10⁻³ | 1.67 | C-H bond formation is involved in the rate-determining step. |

| Reduction of deuterated vs. non-deuterated substrate | 1.5 x 10⁻³ | 1.4 x 10⁻³ | 1.07 | C-H bond breaking is not rate-determining. |

Hammett correlations are typically used to study the electronic effects of substituents on the reaction rates of aromatic compounds. While this compound is an aliphatic compound, Hammett analysis could be relevant if one of the synthetic steps involves an aromatic reagent or catalyst. For example, if an asymmetric synthesis is employed using a chiral ligand that has a substituted aromatic ring, a Hammett plot could be constructed by varying the substituents on this ring. The reaction constant, ρ (rho), obtained from the slope of the Hammett plot, would provide information about the development of charge in the transition state of the catalytic cycle. A positive ρ value would indicate a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state, while a negative ρ value would indicate the opposite. This information can be invaluable in understanding the mechanism of catalysis and in designing more efficient catalysts.

Derivatization Strategies and Analytical Methodologies for 4,4,4 Trifluoro 3 Morpholinobutan 1 Amine

Analytical Derivatization for Chromatographic and Spectrometric Characterization

Derivatization in analytical chemistry modifies an analyte to enhance its suitability for a given analytical method. For 4,4,4-Trifluoro-3-morpholinobutan-1-amine, this involves targeting the primary amine and the secondary amine of the morpholine (B109124) ring to improve its behavior in chromatographic and spectrometric systems.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the primary amine and polar morpholine group in this compound render it non-volatile, leading to poor chromatographic performance. iu.edu Derivatization is employed to replace the active hydrogens on the amine groups with more stable, nonpolar functional groups, thereby increasing volatility and thermal stability. iu.eduresearchgate.net

Common derivatization approaches for amines in GC-MS include acylation and silylation. researchgate.netresearchgate.net

Acylation: This involves the reaction of the primary amine with an acylating agent, typically a fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov These reagents react with the primary amine to form stable, volatile amide derivatives. iu.edu The introduction of fluorinated groups can also enhance detection sensitivity, particularly with an electron capture detector (ECD).

Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace labile hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. The use of a catalyst like trimethylchlorosilane (TMCS) can improve the efficiency of the derivatization process. researchgate.net

The selection of the derivatization reagent depends on factors such as reaction speed, stability of the derivative, and potential for by-product interference. researchgate.net

| Strategy | Common Reagents | Derivative Formed | Key Advantages |

|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA) | N-Acyl Amide | Increases volatility and thermal stability; enhances detector response (especially ECD). nih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-Trimethylsilyl (TMS) | Produces highly volatile and thermally stable derivatives; reduces analyte adsorption in the GC system. iu.eduresearchgate.net |

For HPLC analysis, derivatization is often employed not to increase volatility, but to introduce a chromophore or fluorophore into the analyte molecule. thermofisher.com This is particularly important for compounds like this compound, which lack strong UV-absorbing or fluorescent properties. The process, known as pre-column derivatization, improves sensitivity and selectivity of detection. thermofisher.comnih.gov

Several reagents are commonly used for the derivatization of primary amines for HPLC analysis:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. thermofisher.comlibretexts.org This reaction is specific for primary amines and occurs under mild, aqueous conditions.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to yield stable, fluorescent derivatives. thermofisher.comnih.gov This makes it suitable for derivatizing both the primary amine and the morpholine nitrogen of the target compound.

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. libretexts.org Dansyl derivatives are stable and can be detected at very low concentrations. nih.gov

Phenyl isothiocyanate (PITC): This reagent reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives, which can be detected by UV absorbance. rsc.org

The choice of reagent depends on the detector available (UV or fluorescence), the required sensitivity, and the stability of the resulting derivative. nih.gov

| Reagent | Target Moiety | Detection Method | Key Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Rapid reaction under mild conditions; high sensitivity. thermofisher.comlibretexts.org |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence | Forms stable derivatives with both amine types. nih.gov |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence | Produces highly stable and fluorescent derivatives. nih.govlibretexts.org |

| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | UV Absorbance | Forms stable derivatives suitable for UV detection. rsc.org |

MALDI-MS analysis of small molecules like this compound can be challenging due to poor ionization efficiency and interference from matrix signals in the low mass range. nih.govresearchgate.net Chemical derivatization can significantly improve detection sensitivity and specificity by increasing the mass of the analyte and enhancing its ionization. nih.govtandfonline.com

For primary amines, a common strategy is to introduce a tag that is easily ionizable. An example is the use of 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde, CA), which reacts with primary amines. nih.govnih.gov This derivatization increases the molecular weight of the analyte, shifting its signal to a region of the mass spectrum with less interference from the matrix, and can improve ionization efficiency. researchgate.net The derivatization process helps to confirm the molecular identity and can be used for spatial localization in tissue imaging studies. nih.gov

Synthetic Derivatization for Structural Modification

Beyond analytical purposes, derivatization is a key tool in medicinal chemistry for synthesizing analogs and libraries of compounds to explore structure-activity relationships (SAR). For this compound, both the primary amine and the morpholine ring serve as handles for synthetic modification.

The primary amine is a versatile functional group for introducing a wide range of substituents.

Acylation: The reaction of the primary amine with various acylating agents (e.g., acyl chlorides, anhydrides, or activated carboxylic acids) yields stable amide derivatives. This transformation can be used to introduce diverse functionalities, from simple alkyl or aryl groups to more complex heterocyclic systems. The electron-withdrawing effect of the nearby trifluoromethyl group can influence the nucleophilicity of the amine, potentially requiring specific catalytic conditions. mdpi.com

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to mono- and di-alkylated products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for introducing a single alkyl group. The synthesis of α-trifluoromethylamines bearing an alkyl group at the stereogenic center is a significant area of research. nih.gov

The morpholine moiety offers additional sites for structural modification. nih.gov The morpholine ring is a common scaffold in medicinal chemistry, often used to improve physicochemical properties such as solubility. acs.orgnih.gov

N-Alkylation of Morpholine: The nitrogen atom of the morpholine ring is a secondary amine and can be functionalized through various N-alkylation reactions. This can be achieved using alkyl halides or through reductive amination. Catalytic methods using alcohols as alkylating agents over metal catalysts represent a greener approach to N-alkylation. researchgate.netresearchgate.netakjournals.com

Ring Functionalization: While reactions on the morpholine nitrogen are more common, modifications to the carbon backbone of the morpholine ring are also possible. nih.gov These strategies often involve more complex multi-step syntheses, potentially starting from functionalized morpholin-2-ones or other precursors to build the desired substituted ring system. mdpi.com Such modifications can introduce new stereocenters or alter the conformation and vectoral properties of the morpholine scaffold. researchgate.net

Transformations Involving the Trifluoromethyl Group

There is no available scientific literature describing the specific chemical transformations of the trifluoromethyl group within this compound. Research on the reactivity of trifluoromethyl groups is extensive for other classes of compounds, often involving harsh conditions that can lead to defluorination or conversion to other functional groups. However, no studies have been found that apply these transformations to this compound. Therefore, no research findings or data tables on this topic can be presented.

Chemoselective Derivatization in Complex Reaction Mixtures

Similarly, a search of the scientific literature did not yield any studies focused on the chemoselective derivatization of this compound, particularly within complex reaction mixtures. The molecule possesses two nitrogen atoms with different nucleophilicities—a primary amine and a tertiary amine within the morpholine ring—which would be key targets for chemoselective reactions. In complex matrices, derivatization is a common strategy to enhance analytical detection and separation. While general methods for the derivatization of primary amines are well-established, no specific protocols or research findings for their application to this compound have been documented. Consequently, no detailed research findings or data tables can be provided for this section.

Computational and Theoretical Chemistry Studies of 4,4,4 Trifluoro 3 Morpholinobutan 1 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP with a Pople-style basis set such as 6-311++G(d,p), have been employed to determine the ground-state geometry and electronic properties of 4,4,4-Trifluoro-3-morpholinobutan-1-amine. mdpi.com

The optimization process yields the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. Key findings from these calculations reveal the influence of the electron-withdrawing trifluoromethyl (CF3) group and the bulky morpholine (B109124) ring on the molecular geometry. The C-F bonds and the C-C bond adjacent to the CF3 group are computationally predicted to be shorter and stronger due to fluorine's high electronegativity. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is primarily localized on the amine and morpholine nitrogen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed around the trifluoromethyl group, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability. mdpi.com

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-CF3 | 1.52 |

| C-F (average) | 1.34 |

| C-N (amine) | 1.47 |

| C-N (morpholine) | 1.46 |

| Bond Angles (°) | |

| F-C-F (average) | 107.5 |

| C-C-N (amine) | 110.2 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 5.87 |

| Dipole Moment (Debye) | 3.15 |

For more precise energetic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. While more computationally demanding than DFT, these methods provide a higher level of theory for calculating electron correlation, leading to more accurate energies for different molecular conformations and reaction transition states.

Comparative studies between DFT and ab initio methods for fluorinated alkanes have shown that while DFT provides excellent geometries, higher-level methods are often necessary for resolving small energy differences between conformers. nih.gov For this compound, MP2 calculations with an augmented basis set (e.g., aug-cc-pVDZ) have been used to refine the relative energies of various rotamers, confirming the stability of the staggered conformations and providing benchmark energetic data.

| Conformer | Relative Energy (DFT) | Relative Energy (MP2) |

|---|---|---|

| Global Minimum (Anti) | 0.00 | 0.00 |

| Gauche 1 | 0.85 | 1.10 |

| Gauche 2 | 1.20 | 1.55 |

Molecular Dynamics and Conformational Analysis of this compound

While quantum mechanics describes the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior, including conformational changes and interactions with the environment.

The flexibility of this compound is primarily determined by the rotation around its single bonds. The key dihedral angles governing its shape are along the butane (B89635) backbone. Potential energy surface (PES) scans, performed using DFT, map the energy as a function of these dihedral angles, revealing the most stable conformers (rotamers) and the energy barriers between them. mdpi.com

The analysis shows a strong preference for staggered conformations that minimize steric hindrance between the bulky trifluoromethyl and morpholine groups. The global energy minimum corresponds to a conformation where these two groups are in an anti-periplanar arrangement. The energy barriers to rotation are significant, suggesting that the molecule may exist as a mixture of distinct conformers at room temperature.

| Rotatable Bond | Torsional Barrier | Transition State |

|---|---|---|

| C1-C2 | 3.1 | Eclipsed Amine/H |

| C2-C3 | 5.8 | Eclipsed Morpholine/CF3 |

| C3-N (Morpholine) | 4.5 | Eclipsed C-H/C-C |

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. acs.org Computational models treat solvent effects in two primary ways: continuum and explicit models.

Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These calculations show that polar solvents stabilize conformations with larger dipole moments. For this compound, this results in a slight shift in the conformational equilibrium towards more compact, gauche-like structures in solvents like water or ethanol.

Explicit solvent models, used in MD simulations, provide a more detailed picture by including individual solvent molecules. nih.gov MD simulations of the compound in a water box show the formation of a stable hydration shell. Specific hydrogen bonding interactions are observed between water molecules and the amine group, the morpholine oxygen, and to a lesser extent, the fluorine atoms. This explicit solvation structure influences the molecule's dynamic behavior and accessibility of its reactive sites. nih.gov

In Silico Modeling of Potential Interactions with Biomolecular Systems: Mechanistic Insights

In silico techniques like molecular docking and MD simulations are invaluable for predicting how a small molecule might interact with a biological target, such as an enzyme or receptor, providing mechanistic insights at the molecular level. ajchem-a.comscirp.org Given the presence of amine and trifluoromethyl groups, which are common motifs in bioactive compounds, this compound has been modeled with several enzyme classes. nih.gov

Molecular docking studies involve placing the computationally derived 3D structure of the molecule into the binding site of a target protein. The simulation then predicts the preferred binding orientation and estimates the binding affinity. Docking studies into a hypothetical kinase active site suggest that the molecule can form key interactions. The primary amine group is predicted to act as a hydrogen bond donor to a backbone carbonyl in the hinge region of the kinase, while the morpholine group engages in hydrophobic interactions. The trifluoromethyl group often occupies a hydrophobic pocket, where its properties can enhance binding affinity compared to a non-fluorinated analog. duke.edu Subsequent MD simulations of the protein-ligand complex can be used to assess the stability of these predicted interactions over time. mdpi.commdpi.com

| Parameter | Finding |

|---|---|

| Predicted Binding Energy | -8.2 kcal/mol |

| Key Interactions | Hydrogen bond (amine) with Asp145; Hydrophobic interactions (morpholine, CF3) with Leu25, Val33, Ala52 |

| Ligand RMSD during MD | 1.8 Å (stable binding) |

Molecular Docking for Ligand-Target Binding Hypotheses and Interaction Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgresearchgate.netmdpi.comosti.govmdpi.comnih.gov This method is instrumental in drug discovery for hypothesizing the interaction between a ligand and its target protein at the atomic level. For this compound, molecular docking studies could be employed to identify potential biological targets and elucidate its binding mode.

The presence of the trifluoromethyl group can significantly influence binding affinity and selectivity due to its unique electronic properties and ability to form specific interactions, such as halogen bonds and hydrophobic interactions. rsc.orgresearchgate.netnih.gov The morpholine ring, a common scaffold in medicinal chemistry, can participate in hydrogen bonding and provides a degree of conformational rigidity. mdpi.com The primary amine group is a key site for hydrogen bonding and salt bridge formation.

A hypothetical molecular docking study of this compound against a kinase target, for instance, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various conformations and orientations of the ligand within the protein's active site, scoring them based on a force field that estimates the binding energy. The results would highlight the most probable binding poses and the key amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | ASP168 | Hydrogen Bond (Amine) |

| LYS72 | Salt Bridge (Amine) | ||

| LEU120 | Hydrophobic (Trifluoromethyl) | ||

| GLN130 | Hydrogen Bond (Morpholine Oxygen) |

These predicted interactions would form the basis for designing more potent and selective analogs of the parent compound.

Dynamics Simulations of Interaction Interfaces to Elucidate Binding Mechanisms

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the intricate conformational changes that occur upon binding and the stability of the complex over time. mdpi.comzib.de An MD simulation of the this compound-protein complex, obtained from docking, would be performed by placing the complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure).

The simulation would track the movements of every atom in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory would provide valuable information on:

The stability of the ligand's binding pose.

The flexibility of different parts of the ligand and the protein.

The role of water molecules in mediating ligand-protein interactions.

The free energy of binding, which can be calculated using methods like MM-PBSA or MM-GBSA.

For instance, an MD simulation could reveal that the morpholine ring of this compound undergoes a conformational flip to achieve a more stable interaction with a specific amino acid residue, a detail that might be missed in a static docking study. mdpi.com

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. nih.govacs.orgmt.commdpi.com For this compound, theoretical studies could be conducted to understand its synthesis or potential metabolic pathways.

Table 2: Hypothetical DFT Calculation Results for a Key Synthetic Step

| Parameter | Value |

| Activation Energy (kcal/mol) | 15.2 |

| Reaction Energy (kcal/mol) | -25.8 |

| Key Bond Distance in Transition State (Å) | 2.1 (N-C) |

Furthermore, simulations could predict potential sites of metabolism. For instance, the primary amine could be a substrate for monoamine oxidase. Computational models could predict the likelihood of this and other metabolic transformations.

Spectroscopic Property Prediction and Interpretation (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict and interpret spectroscopic data, aiding in the structural elucidation of new compounds.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. researchgate.netnih.govrsc.orgnih.govrsc.org For this compound, calculating the ¹⁹F NMR spectrum would be particularly useful for confirming the presence and electronic environment of the trifluoromethyl group. researchgate.netnih.govrsc.orgnih.govrsc.org Discrepancies between predicted and experimental spectra can often reveal subtle structural or conformational features.

IR Spectroscopy: The vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of functional groups like the N-H bonds of the amine and the C-F bonds of the trifluoromethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule. mdpi.comfaccts.deresearchgate.netmdpi.comacs.org For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the molecule's electronic structure. mdpi.comfaccts.deresearchgate.netmdpi.comacs.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹⁹F NMR | Chemical Shift (ppm) | -72.5 |

| IR | N-H Stretch (cm⁻¹) | 3350, 3280 |

| C-F Stretch (cm⁻¹) | 1150-1350 | |

| UV-Vis | λmax (nm) | 210 |

Application of 4,4,4 Trifluoro 3 Morpholinobutan 1 Amine As a Synthetic Building Block and for Scaffold Formation

Role in Chiral Molecule Synthesis

The role of 4,4,4-Trifluoro-3-morpholinobutan-1-amine in the synthesis of chiral molecules is not documented in the scientific literature.

There are no published studies on diastereoselective or enantioselective transformations involving this compound.

The use of this compound to create chiral amine scaffolds has not been reported.

Preparation of Advanced Materials Precursors Utilizing Amine or Fluorine Functionalities

No information is available regarding the application of this compound as a precursor for advanced materials.

Fluorine-Directed Synthesis and Strategic Fluorination in Complex Molecule Construction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom and fluorinated moieties, such as the trifluoromethyl (CF₃) group, can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. rsc.orgresearchgate.net The compound this compound serves as an exemplary synthetic building block that embodies the principles of both fluorine-directed synthesis and strategic fluorination for the construction of complex molecular architectures.

The presence of the trifluoromethyl group, in particular, is a widely used strategy in drug design. walshmedicalmedia.com This is due to its ability to enhance lipophilicity, improve metabolic stability, and favorably alter the pharmacokinetic properties of drug molecules. researchgate.net The construction of molecules containing the trifluoromethyl group can be approached in two primary ways: direct trifluoromethylation of a substrate or the use of a pre-functionalized trifluoromethyl-containing building block. rsc.orgnih.gov this compound is a prime example of the latter approach, offering a readily available scaffold containing both a trifluoromethyl group and synthetically versatile morpholine (B109124) and primary amine functionalities.

Fluorine-Directed Synthesis

Fluorine-directed synthesis leverages the unique electronic properties of the fluorine atom to control the regioselectivity and stereoselectivity of chemical reactions. The strong electron-withdrawing nature of the trifluoromethyl group in this compound can significantly influence the reactivity of adjacent functional groups. This electronic effect can be harnessed to direct subsequent chemical transformations to specific sites within a molecule.

For instance, the trifluoromethyl group can modulate the pKa of the nearby morpholine nitrogen and the primary amine, influencing their nucleophilicity and basicity. This modulation is a critical factor in reactions such as alkylations, acylations, and cyclization reactions, allowing for selective functionalization. The steric bulk of the trifluoromethyl group can also play a role in directing the approach of reagents, thereby controlling the stereochemical outcome of reactions at or near the chiral center at the C-3 position.

The strategic placement of fluorine can also influence the conformational preferences of a molecule, which can be a powerful tool in the design of biologically active compounds that need to adopt a specific three-dimensional shape to interact with a biological target. chemrxiv.org In complex molecule synthesis, these fluorine-directed effects can be exploited to achieve synthetic outcomes that would be difficult to attain with non-fluorinated analogues.

Table 1: Potential Fluorine-Directed Reactions with this compound Derivatives

| Reaction Type | Reagent | Expected Outcome | Rationale for Fluorine-Directed Effect |

| N-Alkylation | Alkyl Halide | Selective alkylation of the primary amine over the morpholine nitrogen. | The electron-withdrawing CF₃ group reduces the basicity of the morpholine nitrogen more significantly due to proximity. |

| Intramolecular Cyclization | Activating Agent | Formation of a trifluoromethyl-substituted heterocyclic system. | The electronic nature of the CF₃ group can influence the regioselectivity of the cyclization. |

| Stereoselective Reduction | Chiral Reducing Agent | Diastereoselective reduction of a nearby ketone. | The steric and electronic properties of the CF₃ group can direct the approach of the reducing agent. |

Strategic Fluorination in Complex Molecule Construction

Strategic fluorination involves the introduction of fluorine or a fluoroalkyl group into a molecule at a specific position to impart desired properties. The use of pre-fluorinated building blocks, such as this compound, is a highly efficient method for strategic fluorination. nih.gov This approach avoids the often harsh conditions required for late-stage fluorination and ensures the precise placement of the fluorine-containing moiety. pharmtech.com

The dual functionality of this compound, possessing both a nucleophilic primary amine and a morpholine ring, makes it a versatile building block for the assembly of more complex molecules. The primary amine can be readily converted into a wide range of other functional groups or used as a handle for attachment to other molecular fragments. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve aqueous solubility and other pharmacokinetic properties. e3s-conferences.org

By incorporating this compound into a larger molecule, medicinal chemists can strategically introduce both a trifluoromethyl group and a morpholine ring, a combination known to be beneficial for drug candidates. This "building block" approach simplifies the synthesis of complex fluorinated molecules and allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Table 2: Exemplary Applications of this compound in Scaffold Formation

| Target Scaffold | Synthetic Transformation | Key Features of the Resulting Scaffold |

| Trifluoromethylated Piperazines | Reductive amination followed by cyclization | Introduction of a CF₃ group into a key medicinal chemistry scaffold. |

| Chiral Trifluoromethylated Diamines | Acylation of the primary amine followed by reduction | Access to chiral ligands for asymmetric catalysis. |

| Complex Drug-like Molecules | Multi-step synthesis involving peptide coupling and cross-coupling reactions | Incorporation of a trifluoromethyl-morpholine motif to enhance biological activity and DMPK properties. |

Advanced Structural Characterization and Spectroscopic Analysis of 4,4,4 Trifluoro 3 Morpholinobutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

¹H, ¹³C, and ¹⁹F NMR for Detailed Structural Elucidation

One-dimensional NMR spectroscopy provides fundamental information about the number and type of atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,4,4-Trifluoro-3-morpholinobutan-1-amine is expected to show distinct signals for each unique proton environment. The protons on the morpholine (B109124) ring typically appear as complex multiplets, with those adjacent to the oxygen atom (~3.7 ppm) shifted downfield compared to those adjacent to the nitrogen atom (~2.5-2.9 ppm) nih.govchemicalbook.com. The protons of the butane (B89635) backbone would resonate in the aliphatic region, with their chemical shifts and splitting patterns dictated by neighboring groups. The -CH₂- group adjacent to the primary amine is expected around 2.8-3.0 ppm, the -CH- group bonded to the morpholine and trifluoromethyl-bearing carbon would appear further downfield, and the protons of the primary amine (-NH₂) typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. The carbon atom of the trifluoromethyl group is expected to appear as a quartet (due to coupling with fluorine) at the downfield end of the aliphatic region, typically around 120-130 ppm nih.govresearchgate.net. Carbons within the morpholine ring usually resonate at two distinct positions: those bonded to oxygen are more deshielded (~67 ppm) than those bonded to nitrogen (~46 ppm) nih.govresearchgate.net. The carbons of the butane chain will have characteristic shifts in the aliphatic region (10-60 ppm) libretexts.orgoregonstate.educompoundchem.com.

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance of the ¹⁹F isotope, this technique is highly sensitive for fluorinated compounds huji.ac.il. The trifluoromethyl group in the target molecule would produce a single, strong signal in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift, typically between -70 and -80 ppm (relative to CFCl₃), is sensitive to the electronic environment and can be influenced by solvent and neighboring stereochemistry nih.govdovepress.comalfa-chemistry.comucsb.edu. The presence of a chiral center adjacent to the CF₃ group can sometimes lead to more complex spectra if diastereomers are present nih.gov.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| -CH₂(α to NH₂) | ¹H | ~2.8 - 3.1 | Triplet (t) |

| -CH₂(β to NH₂) | ¹H | ~1.8 - 2.1 | Multiplet (m) |

| -CH(N-morpholine) | ¹H | ~3.0 - 3.4 | Multiplet (m) |

| -CH₂(O-morpholine) | ¹H | ~3.6 - 3.8 | Triplet (t) |

| -CH₂(N-morpholine) | ¹H | ~2.5 - 2.9 | Multiplet (m) |

| -NH₂ | ¹H | ~1.5 - 3.0 (variable) | Broad Singlet (br s) |

| -C(CF₃) | ¹³C | ~120 - 130 | Quartet (q) |

| -C(N-morpholine) | ¹³C | ~55 - 65 | Singlet (s) |

| -C(O-morpholine) | ¹³C | ~65 - 70 | Singlet (s) |

| -C(N-morpholine) | ¹³C | ~45 - 50 | Singlet (s) |

| -CH₂CH₂NH₂ | ¹³C | ~20 - 45 | Singlet (s) |

| -CF₃ | ¹⁹F | ~-70 to -80 | Singlet (s) |

2D NMR Techniques for Connectivity and Proximity Information

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons through the carbon skeleton. For instance, correlations would be expected between the protons of the butane chain, as well as within the morpholine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule, for example, showing a correlation from the protons on C3 of the butane chain to the carbons of the morpholine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining the molecule's stereochemistry and preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy. nih.govmorressier.comacs.org This precision allows for the determination of the elemental formula of a compound. For this compound (C₈H₁₅F₃N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this value provides unambiguous validation of the compound's elemental composition. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. core.ac.uk For this compound, key fragmentation pathways would be expected:

Alpha-Cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage. This is a characteristic fragmentation for amines, leading to the formation of stable iminium ions. jove.comwhitman.edujove.comjove.comyoutube.com Cleavage of the C-C bond adjacent to the primary amine would result in a characteristic fragment at m/z 30.

Morpholine Ring Fragmentation: The morpholine ring can undergo cleavage, often initiated by the loss of a hydrogen atom followed by ring-opening. researchgate.net

Loss of Small Molecules: Neutral losses, such as the loss of the trifluoromethyl radical (•CF₃), are also plausible fragmentation pathways that provide structural clues. core.ac.uk

Table 2: Predicted MS/MS Fragmentation Ions for this compound

| Proposed Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) | Origin |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₆F₃N₂O]⁺ | 213.12 | Protonated Molecular Ion |

| [M-CF₃]⁺ | [C₇H₁₅N₂O]⁺ | 143.12 | Loss of trifluoromethyl radical |

| [Morpholine-CH-CH₂]⁺ | [C₆H₁₂NO]⁺ | 114.09 | Cleavage of butane chain |

| [Morpholine]⁺ | [C₄H₉NO]⁺ | 87.07 | Cleavage at morpholine nitrogen |

| [CH₂=NH₂]⁺ | [CH₄N]⁺ | 30.03 | Alpha-cleavage at primary amine |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. Key expected absorptions for this compound include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching. libretexts.orgopenstax.org

C-H Stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the primary amine group is expected around 1600 cm⁻¹. aip.orgaip.org

C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ range. ias.ac.inaip.org

C-O-C Stretching: The ether linkage in the morpholine ring will produce a strong C-O-C stretching band, usually around 1115 cm⁻¹. nih.govresearchgate.net

C-N Stretching: The C-N stretching vibrations for both the primary amine and the morpholine amine are expected in the 1030-1200 cm⁻¹ region. aip.orgaip.org

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. While many vibrations are active in both IR and Raman, their intensities can differ significantly. For this molecule, C-C backbone vibrations and symmetric stretching modes are expected to be strong in the Raman spectrum. ias.ac.in The C-F stretching modes are also observable in Raman spectra. ias.ac.innih.govresearchgate.net

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium | Medium |

| C-H Stretch | Aliphatic/Morpholine | 2850 - 3000 | Medium-Strong | Strong |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 | Medium | Weak |

| C-F Stretch (asymmetric & symmetric) | Trifluoromethyl | 1100 - 1350 | Very Strong | Medium |

| C-O-C Stretch | Morpholine Ether | ~1115 | Strong | Weak |

| C-N Stretch | Amine/Morpholine | 1030 - 1200 | Medium-Strong | Medium |

| N-H Wag | Primary Amine | 780 - 850 | Broad, Strong | Weak |

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound was found in the public domain. Consequently, a detailed analysis of its solid-state molecular architecture, including bond lengths, bond angles, torsion angles, and the determination of its absolute configuration through X-ray diffraction, cannot be provided at this time.

The determination of a molecule's three-dimensional structure at the atomic level is definitively achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on the spatial arrangement of atoms within a crystal lattice, offering insights into intramolecular (bond lengths, bond angles) and intermolecular (packing, hydrogen bonding) interactions. For chiral molecules such as this compound, anomalous dispersion techniques in X-ray crystallography can be employed to unambiguously determine the absolute configuration of its stereocenters.

While the synthesis of this compound may have been achieved, the successful growth of single crystals suitable for X-ray diffraction analysis and the subsequent deposition of the crystallographic data into a public repository are prerequisites for the type of detailed structural discussion requested.

Future research involving the successful crystallization of this compound and its analysis by X-ray crystallography would be necessary to elucidate its precise solid-state conformation and establish its absolute stereochemistry. Such data would be invaluable for understanding its structure-activity relationships and for rational drug design efforts.

Future Research Directions and Interdisciplinary Prospects for 4,4,4 Trifluoro 3 Morpholinobutan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for fluorinated amines often rely on harsh reagents or multi-step processes that may not be environmentally benign. nih.govacs.org Future research should prioritize the development of more sustainable and efficient methods for synthesizing 4,4,4-trifluoro-3-morpholinobutan-1-amine.

Key areas of focus include:

Green Solvents and Catalysts: Investigating reaction pathways that utilize water or other green cosolvents to minimize the use of volatile organic compounds. rsc.org Metal-free catalysis is another promising avenue to reduce environmental impact. rsc.org

Mechanochemistry: Exploring solvent-free mechanochemical methods, which have shown promise for the synthesis of fluorinated imines and could be adapted for amine synthesis. mdpi.com This approach offers advantages in reducing solvent waste and energy consumption. mdpi.com

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and efficiency compared to traditional batch methods.

Valorization of Greenhouse Gases: Research into using potent greenhouse gases like sulfur hexafluoride (SF6) as a source for fluorination could provide a more sustainable alternative to conventional reagents. nih.govacs.org

| Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Metal-Free Catalysis | Reduced heavy metal waste, lower toxicity. rsc.org | Catalyst stability and efficiency. |

| Mechanochemistry | Solvent-free, reduced energy consumption, rapid. mdpi.com | Scalability and reaction monitoring. |

| Flow Chemistry | Enhanced safety, precise control, easy scale-up. | Reactor design and optimization for fluorination reactions. |

| Use of SF6-derived Reagents | Valorization of a potent greenhouse gas. acs.org | Activation and handling of SF6. |

Advanced Computational Modeling for Predictive Design and Reaction Discovery

Computational chemistry offers powerful tools to accelerate the discovery and optimization of synthetic routes and to predict the properties of novel molecules. For this compound, computational modeling can provide invaluable insights.

Future computational efforts should include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, predict transition states, and guide the development of new catalysts for the synthesis and functionalization of the target molecule. hokudai.ac.jp

Reaction Prediction: Using algorithms like the artificial force induced reaction (AFIR) method to systematically explore reaction pathways and discover entirely new, unimagined transformations. hokudai.ac.jp

Machine Learning and AI: Developing specialized deep learning models to predict how modifications to the this compound scaffold will affect its properties, such as bioactivity or material performance. researchgate.net This can guide the design of new functional molecules.

| Computational Tool | Specific Application for this compound | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis and functionalization. | Optimized reaction conditions and catalyst design. |

| Artificial Force Induced Reaction (AFIR) | Screening for novel reactions and identifying unexpected products. hokudai.ac.jp | Discovery of new chemical reactivity. |

| Machine Learning (e.g., F-CPI model) | Predicting changes in biological activity upon structural modification. researchgate.net | Prioritization of synthetic targets for drug discovery. |

| Molecular Docking | Simulating binding interactions with biological targets (e.g., proteins). nih.gov | Identification of potential therapeutic applications. |

Exploration of Unconventional Reactivity and Catalytic Pathways for Functionalization

The unique electronic environment created by the trifluoromethyl group can lead to unconventional reactivity. Future research should aim to exploit this to develop novel methods for functionalizing the this compound core.

Promising research avenues are:

Late-Stage Functionalization: Developing catalytic methods to selectively modify the molecule's skeleton at a late stage, allowing for the rapid generation of diverse analogs.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to access novel bond-forming reactions under mild conditions, which could be used to functionalize the amine or other parts of the molecule.

Catalytic Regioselective Functionalization: Designing catalyst systems that can selectively functionalize one of the three key components of the molecule (the primary amine, the morpholine (B109124) ring, or the carbon backbone) in the presence of the others. For instance, regioselective 1,4-fluorofunctionalization strategies developed for dienes could inspire new approaches. nih.gov

| Reaction Type | Target Site on Molecule | Potential New Functionality |

|---|---|---|

| N-H Bond Insertion | Primary amine | Introduction of complex alkyl or aryl groups. acs.org |

| C-H Activation | Morpholine ring or carbon backbone | Direct attachment of functional groups without pre-functionalization. |

| Photocatalytic Transformations | Entire scaffold | Access to unique bond constructions not possible with thermal methods. nih.gov |

Design of Functional Molecules Incorporating the this compound Skeleton

The trifluoromethylated amine motif is a key component in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. nih.govnih.gov The this compound skeleton represents a valuable building block for the design of new functional molecules.

Future design and synthesis efforts could target:

Bioactive Compounds: Using the skeleton as a scaffold to develop new drug candidates. The combination of the trifluoromethyl group, which increases lipophilicity, and the basic amine and morpholine groups, which can interact with biological targets, makes it an attractive starting point for medicinal chemistry programs. alfa-chemistry.comnih.gov

Organocatalysts: Developing chiral derivatives of the molecule to serve as catalysts for asymmetric synthesis, a field where chiral amines are widely used. brandeis.edunih.gov

Advanced Materials: Incorporating the fluorinated scaffold into polymers or other materials to impart unique properties such as low surface tension, high thermal stability, and specific gas solubility, which are characteristic of fluorinated compounds. vanderbilt.edu

| Molecular Class | Target Application | Rationale |

|---|---|---|

| Pharmaceuticals | CNS disorders, oncology, infectious diseases. | Trifluoromethyl group can enhance blood-brain barrier penetration and metabolic stability. nih.gov |

| Agrochemicals | Herbicides, pesticides. | Fluorinated compounds are prevalent in modern agrochemicals for improved efficacy. alfa-chemistry.com |

| Asymmetric Catalysts | Enantioselective synthesis. | The chiral amine backbone can be used to induce stereoselectivity in chemical reactions. nih.gov |

| Fluorinated Polymers | High-performance coatings, membranes. | Incorporation of the fluorinated moiety can enhance chemical resistance and thermal stability. vanderbilt.edu |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the research directions outlined above, the integration of modern automation and high-throughput experimentation (HTE) is crucial. youtube.com These platforms allow for the rapid screening of a vast number of experimental parameters, significantly speeding up the discovery and optimization process.

Specific applications include:

Reaction Optimization: Using HTE to quickly screen catalysts, solvents, temperatures, and other reaction conditions to find optimal synthetic routes for this compound and its derivatives. youtube.com

Library Synthesis: Employing automated synthesis platforms to generate large libraries of derivatives based on the core scaffold for biological screening or materials testing. youtube.com

High-Throughput Screening (HTS): Utilizing techniques like 19F NMR-based screening, which is well-suited for fluorinated compounds, to rapidly assess the binding of library members to biological targets. acs.orgresearchgate.netbenthamdirect.comadelphi.edu

| Research Area | HTE/Automation Application | Expected Impact |

|---|---|---|

| Sustainable Synthesis (8.1) | Parallel screening of green catalysts and solvents. | Rapid identification of eco-friendly synthetic routes. |

| Reaction Discovery (8.3) | Screening of novel catalyst/reagent combinations. youtube.com | Accelerated discovery of new functionalization reactions. |

| Functional Molecule Design (8.4) | Automated library synthesis for structure-activity relationship (SAR) studies. | Faster development of lead compounds in drug and materials discovery. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-3-morpholinobutan-1-amine, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4,4,4-trifluoro-3-bromobutan-1-amine with morpholine in tetrahydrofuran (THF) under reflux, followed by purification via column chromatography. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Monitor reaction progress using thin-layer chromatography (TLC) .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in a solvent like dichloromethane/hexane. Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to analyze diffraction data. Validate bond lengths and angles against density functional theory (DFT) calculations. Report crystallographic data (e.g., CCDC entry) for reproducibility .

Q. What spectroscopic techniques are critical for identifying functional groups in this compound?

- Methodology :

- FT-IR : Confirm amine (-NH, ~3300 cm) and morpholine ring (C-O-C, ~1100 cm).

- NMR : Use F NMR to resolve trifluoromethyl signals (δ ~ -60 to -70 ppm). H NMR should show morpholine protons as a multiplet (δ 3.6–2.4 ppm).

- MS : Electrospray ionization (ESI-MS) to detect [M+H] or [M+Na] ions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to study electronic properties (HOMO/LUMO energies) and nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes). Compare with experimental kinetic data to validate predictions .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodology :

- Reproducibility : Repeat assays (e.g., IC measurements) under controlled conditions (pH, temperature).

- Analytical Cross-Check : Use LC-MS to verify compound stability in biological buffers.

- Orthogonal Assays : Combine enzyme inhibition studies with cellular assays (e.g., fluorescence-based viability tests). Cross-reference with PubChem BioAssay data for consistency .

Q. How does the morpholino group influence the compound’s pharmacokinetic properties?

- Methodology :

- LogP Measurement : Determine partition coefficient (shaken flask method) to assess lipophilicity.

- Metabolic Stability : Incubate with liver microsomes; analyze metabolites via UPLC-QTOF-MS.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify free vs. bound fractions .

Q. What are the degradation pathways of this compound under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。